2-bromo-N-cyclohexylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

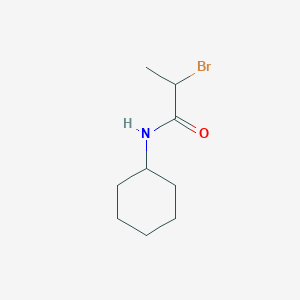

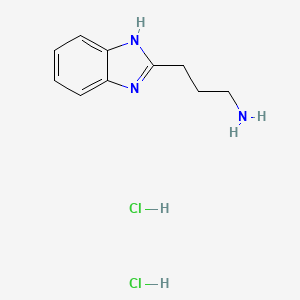

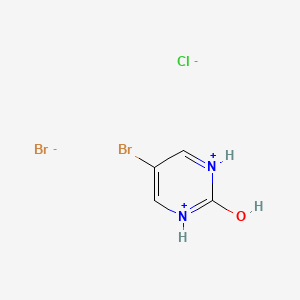

2-bromo-N-cyclohexylpropanamide is a chemical compound that belongs to the group of amide derivatives. It has a CAS Number of 94318-82-8 and a molecular weight of 234.14 .

Molecular Structure Analysis

The molecular formula of 2-bromo-N-cyclohexylpropanamide is C9H16BrNO . It contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 secondary amide (aliphatic) .Physical And Chemical Properties Analysis

2-bromo-N-cyclohexylpropanamide is a solid at room temperature .Scientific Research Applications

Photochemical Reactions and Synthesis

- Intramolecular Photocyclization : A study explored the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to dehydrobromination, cyclization, and bromo-migration products. This work demonstrates the compound's utility in generating complex cyclic structures through photochemical pathways (Nishio et al., 2005).

- Synthetic Applications : Another study reviews the advancements in the use of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, highlighting their significance in palladium-catalyzed cross-coupling reactions. This underscores the importance of brominated compounds in constructing biologically and materially significant compounds (Ghosh & Ray, 2017).

Solubility and Solvent Effects

- Solubility Studies : The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents was determined, providing insight into the solubility characteristics of brominated compounds. This research is crucial for understanding the solvent-dependent behavior of such compounds in chemical reactions and formulations (Li et al., 2019).

Chemical Synthesis

- Formation of Pyrrole Derivatives : A method was developed to convert 2-(2-bromoallyl)-1,3-dicarbonyl compounds into β-enamino, β-hydrazino esters, and ketones, which are then cyclized to form 1,2,3,5-tetrasubstituted pyrroles. This showcases the role of brominated intermediates in the synthesis of heterocyclic compounds (Demir et al., 2002).

Antimicrobial Activity

- Although not directly related to "2-bromo-N-cyclohexylpropanamide," the synthesis and antimicrobial activity of similar brominated compounds, such as 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, were investigated. These compounds showed low antimicrobial activity, indicating the potential for structural modification to enhance bioactivity (Grishchuk et al., 2013).

properties

IUPAC Name |

2-bromo-N-cyclohexylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYATVAAOOEQOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586149 |

Source

|

| Record name | 2-Bromo-N-cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-cyclohexylpropanamide | |

CAS RN |

94318-82-8 |

Source

|

| Record name | 2-Bromo-N-cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

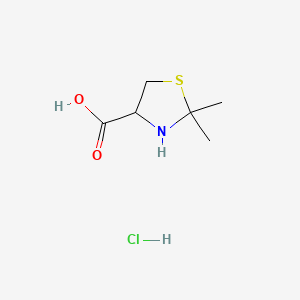

![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)

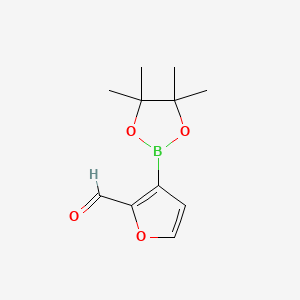

![5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene](/img/structure/B1340965.png)